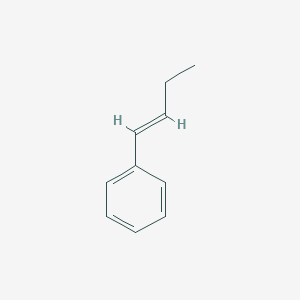

(E)-1-Phenyl-1-butene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(E)-but-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMBRWOOISTHJV-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026549 | |

| Record name | (1E)-1-Buten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-64-7, 824-90-8, 56264-98-3 | |

| Record name | (E)-1-Phenyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056264983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Buten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E -1-phenyl-1-butene

Classical Approaches in Stereoselective Synthesis

Traditional methods for alkene synthesis have been adapted and optimized to favor the formation of the (E)-isomer of 1-phenyl-1-butene. These foundational techniques include the dehydration of specific alcohols, the strategic use of the Wittig reaction, and the application of Grignard reagents to create essential precursors.

The acid-catalyzed dehydration of 1-phenyl-1-butanol is a direct method for producing 1-phenyl-1-butene. ontosight.aichemicalbook.comusbio.net The reaction involves protonating the alcohol's hydroxyl group, which then leaves as a water molecule to form a secondary carbocation at the benzylic position. A subsequent deprotonation from the adjacent carbon atom forms the double bond.

While this method can produce a mixture of (E)- and (Z)-isomers, the (E)-isomer is generally the thermodynamically more stable and, therefore, often the major product. The choice of acid catalyst and reaction conditions, such as temperature, can influence the product distribution. google.com For instance, studies on the dehydration of related complex alcohols, like 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, show that acid-catalyzed elimination proceeds via a common carbenium ion, which tends to yield the more stable Z-isomer in that specific sterically hindered system, but the principles of thermodynamic control are broadly applicable. rsc.org The dehydration of 1-phenyl ethanol to styrene is a related industrial process where managing reaction conditions is crucial to maximize yield and selectivity. google.com

Table 1: Dehydration of 1-Phenyl-1-butanol

| Catalyst | Temperature | Product(s) | Notes |

|---|

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com To synthesize (E)-1-Phenyl-1-butene, benzaldehyde is reacted with a propyl-substituted phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Stabilized Ylides : Ylides that are stabilized by electron-withdrawing groups tend to produce the (E)-alkene as the major product. This is because the intermediates are more stable and the reaction is under thermodynamic control, favoring the formation of the more stable trans product. organic-chemistry.org

Non-Stabilized Ylides : Simple alkyl ylides (non-stabilized) typically lead to the (Z)-alkene under salt-free conditions, as the reaction is kinetically controlled. organic-chemistry.orgwikipedia.org

To favor the (E)-isomer of 1-phenyl-1-butene, a stabilized ylide or a variation of the Wittig reaction, such as the Schlosser modification, can be employed. The Schlosser modification involves using a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaine to its more stable threo form, which then collapses to the (E)-alkene. wikipedia.org Another approach involves using novel ylides specifically designed for E-selectivity. organic-chemistry.org

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds and are crucial for preparing the precursors needed for the above methods. mnstate.edu The synthesis of 1-phenyl-1-butanol, the starting material for dehydration, is a classic example. This is achieved through the nucleophilic addition of a Grignard reagent to an aldehyde.

Specifically, phenylmagnesium bromide (a Grignard reagent) is reacted with butanal. dergipark.org.tr The phenyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. An acidic workup then protonates the resulting alkoxide to yield 1-phenyl-1-butanol. The synthesis requires strictly anhydrous conditions to prevent the Grignard reagent from being quenched by water. This alcohol precursor can then be subjected to dehydration to form 1-phenyl-1-butene. ontosight.ai

Wittig Reaction Protocols for this compound Stereocontrol

Emerging Stereoselective and Stereospecific Synthesis Routes to this compound

Modern synthetic chemistry seeks methods that offer higher selectivity and efficiency. For this compound, this includes transition metal-catalyzed reactions. Nickel-catalyzed reactions, for instance, have been used in the stereoselective synthesis of trisubstituted (E)-olefins, demonstrating the potential of such metals in controlling double bond geometry. oup.com Another emerging area is the catalytic isomerization of less stable alkenes. Cation-responsive iridium catalysts have been developed that can selectively isomerize 1-butene derivatives to internal 2-alkenes with high (E)-selectivity. lookchem.com These advanced catalytic systems provide powerful tools for accessing specific isomers that may be difficult to obtain through classical means.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for reducing waste and using less hazardous substances, are increasingly influencing synthetic route design. colab.wssemanticscholar.org This paradigm encourages the use of catalytic methods over stoichiometric reagents to improve atom economy and reduce inorganic waste. researchgate.net

Catalytic approaches are at the forefront of green synthesis. As mentioned, transition metal catalysts based on iridium or nickel can facilitate the isomerization of alkenes to the desired this compound isomer with high selectivity, operating under mild conditions. lookchem.com

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers an environmentally benign alternative to traditional chemical methods. nih.gov While direct enzymatic synthesis of this compound is not widely documented, biocatalytic methods are highly relevant for producing its precursors. For example, the asymmetric reduction of 1-phenyl-1-butanone to enantiomerically pure (R)-(+)-1-Phenyl-1-butanol can be achieved with high stereoselectivity using enzymes like alcohol dehydrogenases (ADHs) from organisms such as Lactobacillus. This chiral alcohol can then be used in subsequent steps. Furthermore, fungi such as Trametes hirsuta have been shown to perform alkene cleavage on this compound using only molecular oxygen, demonstrating a green biocatalytic transformation of the compound itself. This highlights the potential of enzymes to interact selectively with this molecule, suggesting that biosynthetic or bio-transformative routes could be developed.

Table 2: Research Findings on this compound Synthesis & Related Reactions

| Method | Reagents/Catalyst | Key Finding | Reference |

|---|---|---|---|

| Wittig Reaction | Benzaldehyde, Propyl-triphenylphosphonium ylide | Stereochemistry depends on ylide stability; stabilized ylides favor (E)-isomer. | organic-chemistry.org |

| Grignard Reaction | Phenylmagnesium bromide, Butanal | Synthesizes the precursor 1-phenyl-1-butanol for subsequent dehydration. | |

| Dehydration | 1-Phenyl-1-butanol, Acid catalyst | An established method to form the alkene, typically favoring the more stable (E)-isomer. | ontosight.ai |

| Biocatalytic Cleavage | Trametes hirsuta cells, O₂ | Demonstrates a green, single-step enzymatic cleavage of this compound to benzaldehyde. |

Flow Chemistry Methodologies for this compound Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over conventional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous reagents and intermediates. acs.orgsyrris.com These features often lead to higher yields, improved selectivity, and enhanced reproducibility. researchgate.net Several classical organic reactions can be adapted to a flow regime for the synthesis of this compound.

Wittig Reaction in Continuous Flow

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. encyclopedia.pubumass.edu To produce this compound, benzaldehyde would react with the ylide generated from propyltriphenylphosphonium bromide. Stabilized ylides are known to predominantly yield (E)-alkenes. encyclopedia.pub

The translation of the Wittig reaction to a continuous flow process can offer substantial improvements. For instance, high temperatures can be safely employed to accelerate the reaction, significantly reducing reaction times. mdpi.com Researchers have developed catalyst-free, biphasic continuous flow systems for the Wittig synthesis of disubstituted alkenes. encyclopedia.pub In one example, various 4-aryl-3-buten-2-one intermediates were synthesized in high yields (around 98%) by reacting aldehydes with (acetylmethylene)triphenylphosphorane in DMF at 210 °C with a residence time of just 10 minutes. mdpi.com

A hypothetical flow setup for this compound synthesis would involve two input streams. One stream would contain benzaldehyde in a suitable solvent, and the second would contain the pre-formed propyltriphenylphosphonium ylide (generated by treating the corresponding phosphonium salt with a base). These streams would be combined in a T-mixer and then passed through a heated reactor coil to facilitate the reaction. The output stream would contain the product, this compound, and the triphenylphosphine oxide byproduct, which would be separated in a subsequent downstream purification step.

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, (Acetyl-methylene)triphenyl-phosphorane | None | DMF, 210 °C, 10 min residence time | ~98% | mdpi.com |

| 2,3,4-Tri-O-benzyl-d-xylopyranose, (Carbethoxymethylene)triphenylphosphorane | None | Toluene, High Temperature | ~82% | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Flow

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for forming carbon-carbon bonds and are highly amenable to flow chemistry. acs.orgresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. syrris.com For the synthesis of this compound, this could involve the reaction of an aryl halide like iodobenzene with 1-butene. Continuous flow Heck reactions often utilize immobilized or solid-supported palladium catalysts packed into cartridges or columns. This approach allows for easy separation of the catalyst from the product stream and enables catalyst recycling, contributing to a more sustainable process. acs.orgmdpi.com Studies have shown that high yields can be achieved in short residence times, often with higher efficiency than batch processes. For example, the coupling of iodobenzene and methyl acrylate has been performed in a flow reactor with a residence time of just one minute at 85 °C, yielding 97% of the product. acs.org A similar setup could be envisioned for the reaction of iodobenzene with pressurized 1-butene gas, which is more safely handled in a closed-loop flow system.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. researchgate.net To synthesize this compound, this would typically involve the reaction of bromobenzene with (E)-1-butenylboronic acid or its corresponding ester. Like the Heck reaction, continuous flow Suzuki-Miyaura couplings often employ packed-bed reactors with heterogeneous palladium catalysts. researchgate.netmdpi-res.com This methodology has been used to synthesize a wide range of biaryl and stilbene derivatives. researchgate.netnottingham.ac.uk The precise control offered by flow reactors can minimize the formation of homocoupling byproducts, which can be a challenge in batch reactions. acs.org The synthesis of various biaryl derivatives from aryl halides and boronic acids has been demonstrated with excellent yields in flow systems. mdpi-res.com

| Reaction Type | Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Heck | Iodobenzene, Methyl Acrylate | Pd(PPh3)4 | DMF, 85 °C, 1 min residence time | 97% | acs.org |

| Heck | Iodobenzene, n-Butyl Acrylate | Pd(OAc)2 (5 ppm) | MeCN, 250-270 °C, 5-10 min residence time | Good | nottingham.ac.uk |

| Suzuki-Miyaura | Aryl Halides, Phenylboronic Acid | Pd/Graphene | MW-assisted, Batch (recyclability tested for flow) | 100% (1st cycle) | researchgate.net |

| Suzuki-Miyaura | Bromobenzene, Phenylboronic Acid | Magnetic Pd-Fe3O4/G | MW-assisted, Batch (recyclability tested for flow) | 100% (up to 3rd cycle) | researchgate.net |

Isomerization Reactions in Continuous Flow

The synthesis of this compound can also be achieved via the isomerization of other phenylbutene isomers, such as 1-phenyl-2-butene or allylbenzene (3-phenyl-1-butene). The this compound isomer is often the most thermodynamically stable due to the conjugation of the double bond with the phenyl ring. This isomerization can be catalyzed by acids or transition metals. researchgate.net

Flow chemistry provides an excellent platform for catalytic isomerization reactions. A solution of the starting isomer can be flowed through a heated packed-bed reactor containing a solid acid catalyst or a supported transition metal catalyst. This setup allows for continuous conversion to the desired product. The ability to precisely control the temperature and residence time in a flow reactor is crucial for maximizing the yield of the desired isomer while minimizing potential side reactions. Catalytic isomerization of allylbenzene derivatives to the corresponding propenylbenzenes has been shown to be a viable and atom-efficient reaction. researchgate.net

Q & A

Q. How can interdisciplinary teams optimize workflows for studying this compound’s applications?

- Methodological Answer : Adopt agile project management tools (e.g., Gantt charts) with milestones for synthesis, characterization, and computational modeling. Regular peer reviews and shared electronic lab notebooks (ELNs) enhance accountability. Define roles (e.g., synthetic chemists vs. theoreticians) early to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.